6-Amino-1H-indole-5-carboxylic acid
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Overview
Description
6-Amino-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-5-carboxylic acid.
Reaction Conditions: Common reagents used in the synthesis include amines, catalysts, and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 6-Amino-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1H-indole-2-carboxylic acid
- 6-(Oxalyl-Amino)-1H-indole-5-carboxylic acid
- Indole-5-carboxylic acid
Comparison
6-Amino-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6-amino-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPTHIVCMDRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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